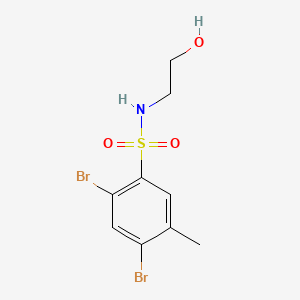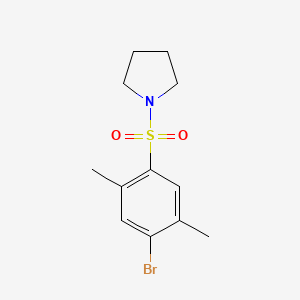
Zinc64
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc-64 is a stable isotope of zinc with an atomic number of 30 and a mass number of 64. It is one of the five stable isotopes of zinc, which also include zinc-66, zinc-67, zinc-68, and zinc-70 . Zinc-64 is naturally occurring and constitutes approximately 49.17% of natural zinc . This isotope is significant in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Zinc-64 can be produced through the irradiation of enriched zinc targets using fast neutrons. The reaction involves the transformation of zinc-64 into copper-64 via the (n,p) reaction . This method requires a reactor-based setup with boron-nitride shielded sample holders to reduce thermal neutron flux and minimize the production of undesired isotopes .
Industrial Production Methods: Large-scale production of zinc-64 involves the use of accelerator neutrons. Natural zinc is irradiated with accelerator neutrons, and a combined thermal- and resin-separation method is employed to isolate zinc-64 from other isotopes . This method achieves a separation efficiency of 73% and a zinc recovery rate of 97% .
Types of Reactions:
-
Oxidation: Zinc-64 reacts with oxygen in moist air to form zinc(II) oxide. The reaction is represented as: [ 2 \text{Zn} + \text{O}_2 \rightarrow 2 \text{ZnO} ] Zinc(II) oxide is a white solid that turns yellow upon prolonged heating .
-
Reaction with Acids: Zinc-64 dissolves in dilute sulfuric acid to form zinc(II) ions and hydrogen gas: [ \text{Zn} + \text{H}_2\text{SO}_4 \rightarrow \text{Zn}^{2+} + \text{SO}_4^{2-} + \text{H}_2 ] In concentrated nitric acid, zinc-64 forms zinc nitrate, nitrogen dioxide, and water .
-
Reaction with Halogens: Zinc-64 reacts with gaseous bromine and iodine to form zinc bromide and zinc iodide, respectively .
Common Reagents and Conditions:
Acids: Sulfuric acid, nitric acid.
Halogens: Bromine, iodine.
Oxidizing Agents: Oxygen.
Major Products:
- Zinc(II) oxide (ZnO)
- Zinc sulfate (ZnSO₄)
- Zinc nitrate (Zn(NO₃)₂)
- Zinc bromide (ZnBr₂)
- Zinc iodide (ZnI₂)
科学的研究の応用
Zinc-64 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving zinc metabolism and distribution in biological systems.
Biology: Employed in the study of zinc’s role in enzymatic functions and cellular processes.
Medicine: Zinc-64 is used in the production of copper-64, a radioisotope with diagnostic and therapeutic applications in nuclear medicine.
作用機序
Zinc-64 exerts its effects through its role as a structural, catalytic, and regulatory element in various biological processes. It is an essential component of many enzymes, including those involved in protein synthesis and cell division . Zinc-64 also plays a crucial role in maintaining the structural integrity of proteins and cellular membranes . In nuclear medicine, zinc-64 is used to produce copper-64, which targets specific molecular pathways for diagnostic and therapeutic purposes .
類似化合物との比較
- Zinc-66
- Zinc-67
- Zinc-68
- Zinc-70
Comparison: Zinc-64 is unique among its isotopes due to its higher natural abundance and its role in the production of copper-64 . While other zinc isotopes also have applications in scientific research and industry, zinc-64’s specific properties make it particularly valuable in nuclear medicine and biological studies .
特性
CAS番号 |
14378-32-6 |
|---|---|
分子式 |
C11H18N4O5 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B1171825.png)

